molecular formula C11H19N3O B13475802 1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine

1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13475802
M. Wt: 209.29 g/mol
InChI Key: USQJKUWAWTXKNI-UHFFFAOYSA-N
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Description

1-(2-(Cyclopentylmethoxy)ethyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a pyrazol-3-amine core substituted with a 2-(cyclopentylmethoxy)ethyl group. Its structure combines the pyrazole heterocycle—a scaffold widely utilized in medicinal chemistry for its bioisosteric properties—with a bulky, lipophilic cyclopentylmethoxyethyl substituent. This substitution pattern may influence solubility, membrane permeability, and metabolic stability, making it a candidate for therapeutic or agrochemical applications.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

1-[2-(cyclopentylmethoxy)ethyl]pyrazol-3-amine

InChI

InChI=1S/C11H19N3O/c12-11-5-6-14(13-11)7-8-15-9-10-3-1-2-4-10/h5-6,10H,1-4,7-9H2,(H2,12,13)

InChI Key

USQJKUWAWTXKNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COCCN2C=CC(=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine typically involves multiple steps:

    Formation of the Cyclopentylmethoxy Group: This can be achieved through the reaction of cyclopentanol with methanesulfonyl chloride in the presence of a base to form cyclopentylmethanesulfonate, followed by substitution with sodium methoxide.

    Attachment to the Ethyl Chain: The cyclopentylmethoxy group is then reacted with ethyl bromide under basic conditions to form 2-(cyclopentylmethoxy)ethyl bromide.

    Formation of the Pyrazol-3-amine Moiety: This involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring, followed by amination to introduce the amine group at the 3-position.

    Final Coupling: The 2-(cyclopentylmethoxy)ethyl bromide is then coupled with the pyrazol-3-amine under nucleophilic substitution conditions to yield the final product.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form derivatives with different functional groups.

    Cycloaddition: The pyrazole ring can participate in cycloaddition reactions, such as Diels-Alder reactions, to form larger ring systems.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Cycloaddition: Dienes or dienophiles under thermal or catalytic conditions.

Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may serve as a ligand in the study of enzyme interactions or receptor binding, providing insights into biological processes.

    Medicine: Its structural features make it a candidate for drug development, particularly in the design of molecules with specific pharmacological activities.

    Industry: The compound can be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(2-(Cyclopentylmethoxy)ethyl)-1h-pyrazol-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-3-amine derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

  • 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-3-amine Substituent: A piperidine moiety linked via an ethyl chain. Properties: The piperidine group enhances basicity and water solubility compared to the cyclopentylmethoxyethyl group. This compound was synthesized via zinc-mediated reduction of a nitro precursor . Applications: Potential use in sulfonylurea derivatives targeting NLRP3 inflammasome inhibition .
  • 1-(2-(Thiophen-2-yl)ethyl)-1H-pyrazol-3-amine Substituent: A thiophene ring attached via an ethyl chain.
  • 1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazol-3-amine

    • Substituent : A morpholine ring connected via an ethyl chain.
    • Properties : Morpholine enhances solubility and bioavailability. Marketed as a life science reagent, it is available in high-purity grades for research .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituent Solubility (Predicted) LogP (Estimated) Known Applications
1-(2-(Cyclopentylmethoxy)ethyl)-1H-pyrazol-3-amine 239.34* Cyclopentylmethoxyethyl Low (lipophilic) ~3.5 Research chemical
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-3-amine 195.25 Piperidinyl-ethyl Moderate ~2.0 NLRP3 inhibitor
1-(2-(Thiophen-2-yl)ethyl)-1H-pyrazol-3-amine 193.27 Thiophene-ethyl Moderate ~2.8 Antimicrobial research
1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazol-3-amine 196.25 Morpholinyl-ethyl High ~1.5 Life science reagent

Stability and Commercial Viability

  • The discontinued status of this compound contrasts with the commercial availability of morpholine and piperidine analogs, suggesting challenges in scalability, stability, or efficacy for the cyclopentylmethoxy derivative.

Biological Activity

1-(2-(Cyclopentylmethoxy)ethyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes the synthesis, biological evaluation, and various applications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the cyclopentylmethoxyethyl group. The detailed synthetic pathway may vary, but it often includes:

  • Formation of the pyrazole nucleus : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of substituents : The cyclopentylmethoxy group is added through alkylation or other coupling techniques.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds similar to this compound were tested against various bacterial strains, showing effective inhibition against Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated significant antibacterial activity at concentrations around 40 µg/mL, comparable to standard antibiotics .

Neuroprotective Effects

Some studies have suggested that pyrazole-based compounds may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a critical role. Research has indicated that certain pyrazole derivatives can inhibit enzymes involved in neuroinflammation, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives, including those structurally similar to this compound, revealed their efficacy in reducing edema in carrageenan-induced models. The most potent compounds achieved significant reductions in paw swelling, demonstrating their potential as anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, a range of pyrazole derivatives were screened for antimicrobial activity against E. coli and Staphylococcus aureus. The results showed that several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, indicating their potential as new antimicrobial agents .

Table 1: Biological Activities of Related Pyrazole Derivatives

Compound NameActivity TypeIC50/EffectivenessReference
Compound A (similar structure)Anti-inflammatory10 µM (85% inhibition)
Compound B (similar structure)Antimicrobial<40 µg/mL
Compound C (related derivative)NeuroprotectiveModerate efficacy

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